molecular formula C13H8Cl2N2O2S B11568711 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B11568711
M. Wt: 327.2 g/mol
InChI Key: BCKPGVLPUHNDFL-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form 2,4-dichlorobenzylthiourea. This intermediate is then cyclized with furan-2-carboxylic acid hydrazide under acidic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxadiazole ring or the furan ring.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole or furan derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole is unique due to the presence of both the furan and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H8Cl2N2O2S

Molecular Weight

327.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C13H8Cl2N2O2S/c14-9-4-3-8(10(15)6-9)7-20-13-17-16-12(19-13)11-2-1-5-18-11/h1-6H,7H2

InChI Key

BCKPGVLPUHNDFL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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